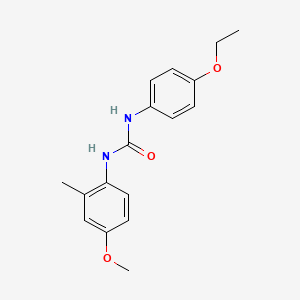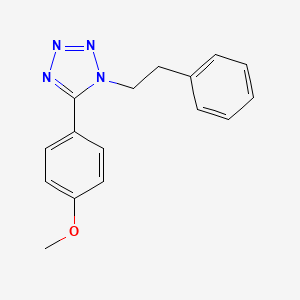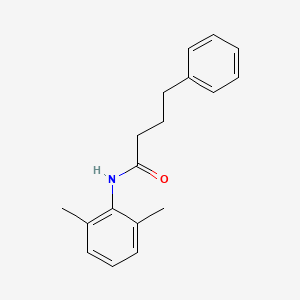
N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea, also known as EM-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EM-1 is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea's mechanism of action is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. It has been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In animal studies, N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been shown to reduce inflammation and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize, and its yield can be optimized using different methods. N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has also been shown to have low toxicity in animal studies. However, one limitation of N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea. One direction is to further investigate its mechanism of action to better understand how it works. Another direction is to explore its potential applications in treating other diseases, such as diabetes and cardiovascular disease. Additionally, N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea could be used as a building block for the synthesis of novel materials with unique properties. Overall, the study of N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has the potential to lead to new discoveries and applications in various fields.
Métodos De Síntesis
N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea can be synthesized using various methods, including the reaction of 4-ethoxyaniline with 4-methoxy-2-methylphenyl isocyanate in the presence of a base, such as potassium carbonate. Another method involves the reaction of 4-ethoxyaniline with 4-methoxy-2-methylphenyl isocyanate in the presence of a catalyst, such as triethylamine. The yield of N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea using these methods ranges from 50-80%.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been used as a plant growth regulator and as a pesticide. In material science, N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been used as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-4-22-14-7-5-13(6-8-14)18-17(20)19-16-10-9-15(21-3)11-12(16)2/h5-11H,4H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICCLFXQMSVTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5727657.png)
![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)

![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)



![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)


![4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)
![7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727743.png)
![4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine](/img/structure/B5727750.png)
![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)